5-({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl}amino)pentanoic acid hydrochloride
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Overview
Description
5-({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl}amino)pentanoic acid hydrochloride is a complex organic compound known for its significant role in pharmaceutical research. This compound is often referred to as an impurity or metabolite of Apixaban, a well-known anticoagulant used to prevent blood clots .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Apixaban Amino Acid Impurity , is Factor Xa . Factor Xa is a key enzyme in the coagulation cascade that leads to blood clotting.
Mode of Action
The compound exerts its antithrombotic effect by inhibiting free and clot-bound Factor Xa . By blocking this enzyme, the compound prevents the conversion of prothrombin to thrombin, a crucial step in blood clot formation.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and consequently, a decrease in blood clot formation . This results in a lower risk of thromboembolic events, such as stroke and venous thromboembolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the pyrazolo[3,4-c]pyridin-6-yl core: This step involves cyclization reactions under controlled conditions.
Introduction of the methoxyphenyl group: This is achieved through substitution reactions using appropriate reagents.
Attachment of the carbamoyl group: This step involves amidation reactions.
Formation of the anilino-pentanoic acid moiety: This is done through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can alter the oxidation state of the compound, typically using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation
Biology: Studying its interactions with biological molecules and its role as a metabolite
Medicine: Investigating its potential therapeutic effects and its role in drug metabolism
Industry: Used in the quality control of pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Apixaban: The parent compound, used as an anticoagulant
Rivaroxaban: Another anticoagulant with a similar mechanism of action
Uniqueness
5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid is unique due to its specific structure and its role as an impurity or metabolite of Apixaban. Its detailed characterization and regulatory compliance make it valuable in pharmaceutical research and quality control .
Properties
IUPAC Name |
5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5.ClH/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32;/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAMBVTUOOLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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